5-Formylcytidine - 148608-53-1

5-Formylcytidine

Catalog Number: EVT-431431
CAS Number: 148608-53-1
Molecular Formula: C10H13N3O6
Molecular Weight: 271.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Formylcytidine (f5C) is a modified nucleoside found in RNA. [, , , , , ] It is a naturally occurring derivative of cytidine and belongs to the class of epigenetic modifications, which are chemical alterations to DNA or RNA that can affect gene expression without changing the underlying genetic sequence. [, , ] While its analog, 5-formylcytosine, is well-studied in DNA, f5C in RNA is an emerging field of research. [, ]

Source and Location: * Initially discovered in the anticodon loop of mitochondrial tRNA (tRNAMet) in bovine liver. [, , ]* Subsequently found in mitochondrial tRNAs of various other species, including humans, squid, nematodes, and Drosophila. [, , , , ] * More recently identified in cytoplasmic tRNAs and messenger RNAs (mRNAs) of mammals and yeast. [, , , , , , , ]

Biological Roles:* Plays a crucial role in deciphering the AUA codon as methionine in mitochondria, a deviation from the universal genetic code. [, , , ]* Potentially regulates translation and other cellular processes through its presence in mRNAs and cytoplasmic tRNAs. [, , , ]* Implicated in various biological pathways, with its dysregulation potentially linked to diseases. [, , ]

Synthesis Analysis

Chemical Synthesis:* Several methods for the chemical synthesis of f5C monomers and their incorporation into RNA oligonucleotides have been developed. [, , ]* These methods involve multi-step organic synthesis, often starting with protected cytidine derivatives. [, ]* One approach utilizes a mild post-synthetic deprotection strategy to enable the synthesis of RNA containing f5C and other modified cytidine derivatives. []* Other strategies employ specific reagents and reaction conditions to achieve high yields and purity of the desired f5C derivative. [, ]

Enzymatic Synthesis:* The enzyme ALKBH1 has been identified as the primary enzyme responsible for f5C biogenesis in mammalian tRNAs. [, ]* ALKBH1 catalyzes the oxidation of 5-methylcytidine (m5C) to 5-hydroxymethylcytidine (hm5C) and further to f5C. [, , ]* NSUN3, an RNA methyltransferase, has been found to initiate f5C formation in human mitochondrial tRNAMet by first methylating cytidine to m5C, which is then oxidized by ALKBH1. [, , ]

Molecular Structure Analysis

Oxidation-Reduction:* f5C is formed by the oxidation of m5C via hm5C. [, , , ]* It can be further oxidized to 5-carboxycytidine (ca5C). []* Chemical reduction of f5C with agents like sodium borohydride can convert it back to hm5C. []* Pyridine borane treatment can reduce f5C to 5,6-dihydrouracil, inducing C-to-T transitions during PCR and enabling f5C detection. []

Other Reactions:* f5C can be selectively labeled with specific chemical probes for detection and sequencing purposes. [, , , ]* Malononitrile and pyridine boranes can manipulate the structure and function of f5C-containing RNAs. []

Mechanism of Action

Codon Recognition:* In mitochondria, the presence of f5C at the wobble position of the anticodon in tRNAMet allows it to recognize both AUG (methionine) and AUA (usually isoleucine) codons. [, , , , ]* This expanded decoding is achieved through a shift in the tautomeric equilibrium of f5C towards the imino-oxo form, enabling stable base pairing with both A and G. []

RNA Structure and Function:* The presence of f5C in RNA molecules can affect their structure, stability, and interactions with other molecules. [, , , , ]* The formyl group of f5C can participate in hydrogen bonding and influence base stacking interactions. [, ]* Chemical modifications of f5C can further modulate RNA folding, protein binding, and enzymatic activity. []

Physical and Chemical Properties Analysis
  • UV Spectroscopy: f5C exhibits distinct absorbance properties compared to unmodified cytidine, allowing for its detection and quantification. [, ]
  • Mass Spectrometry: f5C can be identified and quantified by mass spectrometry techniques, often in combination with liquid chromatography. [, , , , ]
  • Chemical Reactivity: The formyl group of f5C confers specific reactivity, enabling its selective labeling with chemical probes. [, , , ]
  • Stability: f5C is susceptible to oxidation and reduction reactions, which can be exploited for its detection and manipulation. [, , , ]
Applications
  • Understanding Genetic Code Variations: f5C is crucial for decoding the AUA codon as methionine in mitochondria, providing insights into the evolution and diversity of genetic codes. [, , , , ]
  • Investigating RNA Epigenetics: The discovery of f5C in mRNAs and its dynamic regulation have expanded the scope of RNA epigenetics and opened new avenues for understanding gene regulation. [, , , ]
  • Developing RNA Sequencing Technologies: The unique reactivity of f5C has enabled the development of novel sequencing methods for mapping its distribution in RNA. [, , , ]
  • Studying Mitochondrial Function and Disease: f5C modifications in mitochondrial tRNAs are essential for proper mitochondrial function, and their disruption can lead to various diseases. [, , ]
  • Exploring New Therapeutic Targets: Enzymes involved in f5C biogenesis, such as ALKBH1 and NSUN3, are potential therapeutic targets for diseases associated with mitochondrial dysfunction or aberrant RNA modifications. [, , , , , ]
  • Manipulating RNA Function: Chemical approaches for modulating f5C structure and reactivity offer new tools for controlling RNA function and potentially developing RNA-based therapeutics. [, ]
  • CRISPR-Based Gene Regulation: f5C-directed chemical reactions have shown potential in controlling CRISPR-Cas systems, offering new possibilities for gene editing and regulation. []

Cytidine

  • Relevance: Cytidine is the precursor molecule from which 5-formylcytidine is derived. 5-formylcytidine is formed by the oxidation of the methyl group at the 5 position of the cytosine base in 5-methylcytidine. [] This modification is reported to play a role in various biological processes, including tRNA function and gene expression regulation. []

5-Methylcytidine (m5C)

  • Relevance: 5-methylcytidine is a precursor to 5-formylcytidine. The formation of 5-formylcytidine from 5-methylcytidine is an oxidation process, often involving enzymes like TET proteins. [] This modification pathway highlights a link between 5-methylcytidine and 5-formylcytidine in RNA metabolism. []

5-Hydroxymethylcytidine (hm5C)

  • Relevance: 5-hydroxymethylcytidine serves as an intermediate in the oxidation pathway of 5-methylcytidine to 5-formylcytidine. [] This oxidative pathway emphasizes the interconnected nature of these modified cytosine bases in RNA. []

5-Carboxycytidine (5caC)

  • Relevance: 5-carboxycytidine is produced through the oxidation of 5-formylcytidine. Both 5-formylcytidine and 5-carboxycytidine can be detected through protonation-dependent sequencing reactions. [, ] This shared detection method suggests similarities in their chemical properties and potential biological roles. [, ]

2'-O-methyl-5-formylcytidine (f5Cm)

  • Compound Description: 2'-O-methyl-5-formylcytidine (f5Cm) is a modified cytidine found in certain tRNAs, specifically at the wobble position of the anticodon in cytoplasmic tRNAs that decode leucine codons (tRNASLeu(NAA)). [, ]
  • Relevance: 2'-O-methyl-5-formylcytidine shares a structural similarity to 5-formylcytidine, with both having a formyl group at the 5' position of the cytosine ring. The presence of f5Cm in tRNAs and its potential role in decoding specific codons, similar to 5-formylcytidine's role in mitochondrial tRNA, suggests a broader relevance of formylated cytidine derivatives in translational regulation. [, ]

2’-O-Methyl-5-hydroxymethylcytidine (om5Cm)

  • Relevance: om5Cm is structurally related to both 5-formylcytidine and 2'-O-methyl-5-formylcytidine, further demonstrating the variety of modifications occurring on the cytosine ring in biologically relevant molecules. []

N4-acetylcytidine (ac4C)

  • Relevance: N4-acetylcytidine, alongside 5-formylcytidine, has been detected in Saccharomyces cerevisiae mRNAs at relatively high abundances. [, ] These findings suggest a potential role for both of these modified cytidines in mRNA function and regulation.

5-carboxymethylaminomethyluridine (cmnm5U)

  • Relevance: 5-carboxymethylaminomethyluridine is another modified nucleoside found in tRNAs, similar to 5-formylcytidine. It is involved in decoding non-universal codons in mitochondria, highlighting the importance of modified nucleosides in mitochondrial translation. []

5-taurinomethyluridine (τm5U)

  • Relevance: Similar to 5-formylcytidine, 5-taurinomethyluridine plays a role in decoding non-universal codons in animal mitochondria. [, ] It is also found in tRNA molecules, suggesting a common theme of modified nucleosides in tRNA function and codon recognition.

7-methylguanosine (m7G)

  • Relevance: 7-methylguanosine is another modified nucleoside found in mRNA, highlighting the diversity of modifications present in these molecules. It plays a role in mRNA stability and translation, further emphasizing the importance of nucleoside modifications in RNA function. []

Properties

CAS Number

148608-53-1

Product Name

5-Formylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

InChI

InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1

InChI Key

OCMSXKMNYAHJMU-JXOAFFINSA-N

SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O

Synonyms

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde;

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O

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